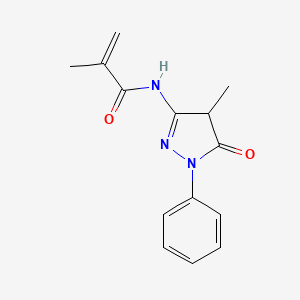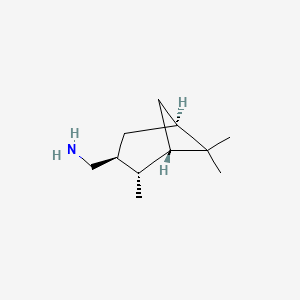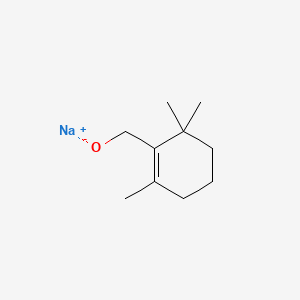
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro deriv., sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt is a chemical compound with the molecular formula C10H17NaO. It is a derivative of cyclohexanemethanol, where the hydrogen atoms are replaced by sodium ions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt typically involves the reaction of 2,2,6-trimethylcyclohexanemethanol with a sodium-containing reagent. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with sodium ions. Common reagents used in this synthesis include sodium hydride (NaH) or sodium methoxide (NaOCH3).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The sodium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt involves its interaction with specific molecular targets. The sodium ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanemethanol: The parent compound without the sodium substitution.
2,2,6-Trimethylcyclohexanemethanol: A similar compound with different substitution patterns.
Cyclohexylmethanol: Another derivative with a different functional group.
Uniqueness
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt is unique due to the presence of the sodium ion, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
68856-42-8 |
|---|---|
Molecular Formula |
C10H17NaO |
Molecular Weight |
176.23 g/mol |
IUPAC Name |
sodium;(2,6,6-trimethylcyclohexen-1-yl)methanolate |
InChI |
InChI=1S/C10H17O.Na/c1-8-5-4-6-10(2,3)9(8)7-11;/h4-7H2,1-3H3;/q-1;+1 |
InChI Key |
JOJFOJUEXQNLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



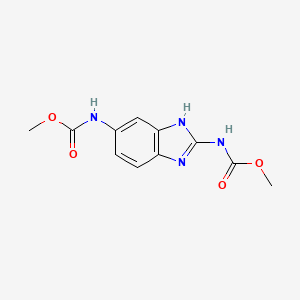
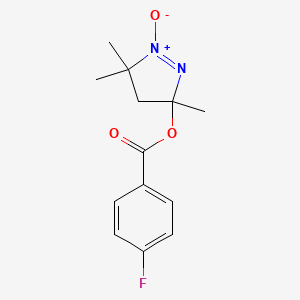
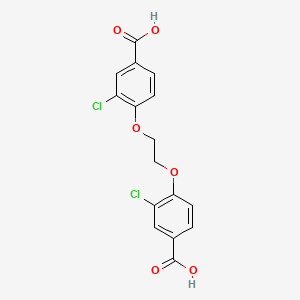

![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)

